rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione
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Overview
Description
The compound rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione is a fascinating molecule that belongs to the isoindole family. This specific compound exhibits unique structural features and chemical properties, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione typically involves a multi-step process, often starting from readily available starting materials such as substituted cyclohexanones and nitrogen-containing reagents. A typical synthetic route may include:
Cycloaddition Reactions: One approach involves a Diels-Alder cycloaddition reaction where a substituted cyclohexanone undergoes a reaction with a suitable diene to form a cyclohexene intermediate.
Reduction and Cyclization: This intermediate is then reduced and subsequently cyclized using appropriate conditions (e.g., acidic or basic catalysts) to form the isoindole core structure.
Final Modifications: The final steps involve introducing the 1-methylethylidene group at the appropriate position through selective alkylation reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient routes to maximize yield and reduce costs. Techniques such as flow chemistry, microwave-assisted synthesis, and enzymatic methods can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The molecule can undergo oxidation reactions, especially at the methylethylidene group, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reductive conditions can lead to the saturation of the isoindole ring or reduction of the methylethylidene group to an isopropyl group.
Substitution: Substitutions can occur at different positions of the isoindole ring, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (for hydrogenation reactions)
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield corresponding ketones or alcohols, while reductions could produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound might be investigated for its interaction with biological macromolecules, such as proteins and nucleic acids. Its structural motif could be relevant in the design of bioactive molecules or as a scaffold in drug discovery.
Medicine
Medically, compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral research. Detailed studies are required to fully elucidate its potential therapeutic applications.
Industry
In the industrial context, the compound's unique properties can be harnessed in materials science, particularly in the development of new polymers, coatings, or as intermediates in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological outcomes. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Compared to other similar isoindole derivatives, rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione stands out due to its unique substitution pattern and structural configuration. Similar compounds might include:
rel-(3aR,4R,7S,7aS)-8-(1-propylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione
rel-(3aR,4R,7S,7aS)-8-(1-butylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione
These similar compounds share the isoindole core but differ in the side chains or specific substituents, which can influence their chemical reactivity and biological activities.
Conclusion
This compound is a compound of great interest due to its unique structure and potential applications across various scientific fields. Its synthesis, reactivity, and applications continue to be subjects of extensive research, highlighting its significance in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(1R,2R,6S,7S)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h6-7,9-10H,3-4H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTBPVCOQQBGNY-SWOGREBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C3C2C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1[C@@H]2CC[C@H]1[C@H]3[C@@H]2C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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